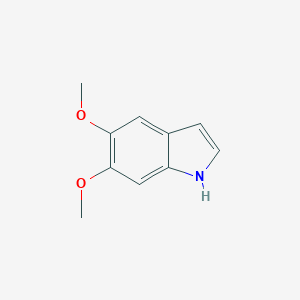

5,6-Dimethoxyindole

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-9-5-7-3-4-11-8(7)6-10(9)13-2/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODBZRNBPUPLEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CN2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162671 | |

| Record name | 5,6-Dimethoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14430-23-0 | |

| Record name | 5,6-Dimethoxyindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14430-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethoxyindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014430230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dimethoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethoxy-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6-DIMETHOXYINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUC7PK4K57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5,6-Dimethoxyindole: A Core Scaffold in Modern Drug Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Indole Nucleus

The indole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the development of novel therapeutic agents.[1] Among the vast family of indole derivatives, 5,6-dimethoxyindole emerges as a particularly valuable building block.[3] The strategic placement of two methoxy groups on the benzene ring significantly influences its reactivity and imparts favorable physicochemical properties, making it an essential intermediate in the synthesis of a wide array of bioactive compounds.[3] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a focus on its role in contemporary drug discovery.

Part 1: Physicochemical and Structural Characteristics

This compound, with the IUPAC name 5,6-dimethoxy-1H-indole, is a crystalline solid that typically appears as a white to off-white or beige powder.[3][4][5] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | [6][7][8] |

| Molecular Weight | 177.20 g/mol | [6][7] |

| CAS Number | 14430-23-0 | [6][7] |

| Melting Point | 154-157 °C | [4] |

| Appearance | White to off-white crystalline powder | [3][5] |

| Solubility | Insoluble in water | [4] |

| UV max (EtOH) | 306 nm | [4] |

The structure of this compound is characterized by a bicyclic system comprising a benzene ring fused to a pyrrole ring. The two methoxy groups at positions 5 and 6 are electron-donating, which enhances the electron density of the indole ring system, thereby influencing its reactivity in chemical transformations.[3][9]

Part 2: Synthesis and Reactivity

The synthesis of this compound can be achieved through various established methods in organic chemistry. A common approach involves the reductive cyclization of a suitably substituted nitrostyrene derivative.

Illustrative Synthetic Protocol: Reductive Cyclization

This protocol outlines a general procedure for the synthesis of this compound from 1,2-dimethoxy-4-(2-nitrovinyl)benzene.

Materials:

-

1,2-dimethoxy-4-(2-nitrovinyl)benzene

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of iron powder and ammonium chloride in a mixture of ethanol and water, add 1,2-dimethoxy-4-(2-nitrovinyl)benzene in portions.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Reactivity Profile

The electron-rich nature of the this compound ring system dictates its reactivity. It readily undergoes electrophilic substitution reactions, with the C3 position being the most nucleophilic and therefore the primary site of reaction. Common reactions include:

-

Mannich reaction: Introduction of an aminomethyl group at the C3 position.

-

Vilsmeier-Haack reaction: Formylation at the C3 position to yield this compound-3-carbaldehyde.

-

Friedel-Crafts acylation: Acylation at the C3 position.

-

N-alkylation/acylation: The indole nitrogen can be functionalized with various alkyl or acyl groups.

The methoxy groups can also be demethylated to yield the corresponding dihydroxyindole derivatives, which are important precursors in the synthesis of melanins and other biologically active molecules.[10][11]

Part 3: Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the indole protons (at C2, C3, C4, and C7), the N-H proton, and the two methoxy groups.[12] |

| ¹³C NMR | Resonances for the ten carbon atoms of the indole ring and the two methoxy groups.[13] |

| IR | Characteristic absorption bands for the N-H stretching vibration, C-H stretching of the aromatic ring and methoxy groups, and C-O stretching of the methoxy groups.[14] |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (177.20 g/mol ).[8] |

Standard Characterization Workflow

Sources

- 1. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. geneonline.com [geneonline.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 14430-23-0 [chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. This compound | C10H11NO2 | CID 84431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5,6-DIMETHOXY-1H-INDOLE | CAS 14430-23-0 [matrix-fine-chemicals.com]

- 8. This compound [webbook.nist.gov]

- 9. arkat-usa.org [arkat-usa.org]

- 10. [image] Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5,6-DIHYDROXYINDOLE synthesis - chemicalbook [chemicalbook.com]

- 12. This compound(14430-23-0) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. benchchem.com [benchchem.com]

5,6-Dimethoxyindole: A Technical Guide to its Biological Significance and Application

Introduction: The Versatile Scaffold of 5,6-Dimethoxyindole

This compound is an indole derivative, a class of heterocyclic aromatic compounds characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.[1][2] While it may appear as a simple molecule, this compound holds significant importance in medicinal chemistry and drug development. Its primary value lies not in its intrinsic biological activity, but as a crucial and versatile starting material—a "privileged scaffold"—for the synthesis of a wide array of pharmacologically active molecules.[3][4] The presence of two methoxy groups at the 5 and 6 positions of the indole ring enhances its reactivity and solubility in organic solvents, making it an ideal building block for complex molecular architectures.[3]

This guide provides an in-depth exploration of the biological landscape of this compound, focusing on its role as a precursor to potent therapeutic agents, its relationship to crucial biological pathways like melanin synthesis, and the experimental methodologies used to validate the activity of its derivatives.

Part 1: Synthetic Pathways and Strategic Importance

The utility of this compound as a synthetic intermediate necessitates reliable and efficient methods for its production. Several synthetic routes have been established, often involving reductive cyclization strategies. A notable process involves the low-pressure hydrogenation of compounds like 4,5-dimethoxy-2-nitrophenylacetic acid in the presence of a palladium-charcoal catalyst.[5][6] This approach is favored as the reductive conditions help preserve the stability of the newly formed indole ring, which can be sensitive to oxidation.[5] Other methods include synthesis from o-nitrostyrene precursors via microwave-assisted reactions.[7]

The strategic importance of this scaffold is visualized in its application for creating diverse classes of bioactive compounds.

Caption: Synthetic utility of the this compound scaffold.

Part 2: Biological Activities of this compound Derivatives

The true biological potential of this compound is realized in the molecules synthesized from it. The indole nucleus, enhanced by the electron-donating methoxy groups, serves as a key pharmacophore for interacting with various biological targets.[8]

Anticancer Activity

The indole scaffold is a cornerstone in the development of novel anticancer agents.[9] Derivatives of this compound have been instrumental in creating compounds that target fundamental cancer processes like cell division and apoptosis.

-

Tubulin Polymerization Inhibition: this compound is a reactant for synthesizing analogs of Combretastatin A-4, a potent natural product that disrupts tumor vasculature by inhibiting tubulin polymerization.[10][11] These indole-based agents are designed to bind to the colchicine-binding site on tubulin, preventing the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest and ultimately, apoptosis in cancer cells.[11][12]

-

Induction of Apoptosis (Bcl-2 Inhibition): The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis (programmed cell death), and their overexpression is a common mechanism by which cancer cells evade destruction.[9][13] Novel indole-based compounds designed from scaffolds like this compound have been developed as potent Bcl-2 inhibitors.[13] These compounds bind to the BH3 groove of anti-apoptotic Bcl-2 proteins, preventing them from neutralizing pro-apoptotic proteins like Bax and Bak, thereby triggering the apoptotic cascade.[9]

Antiviral Activity

The this compound core has been utilized in the synthesis of inhibitors targeting viral enzymes. Specifically, it is a reactant for creating benzoylpiperazinyl-indolyl ethane dione derivatives that show promise as HIV-1 inhibitors.[10] These compounds are designed to interfere with key viral processes, although the precise mechanism for this specific class requires further elucidation.

Neuroprotective and Other Activities

The indole structure is related to neurotransmitters like serotonin, making it a valuable scaffold for neurological drug discovery.

-

Monoamine Oxidase (MAO) Inhibition: Derivatives such as N-cyclopropyltryptamines, synthesized from indole precursors, have been investigated as monoamine oxidase inhibitors.[14] MAO enzymes are responsible for the degradation of neurotransmitters, and their inhibition can be a therapeutic strategy for depression and neurodegenerative diseases.

-

Anticholinesterase Activity: While studied more directly with the 4,6-dimethoxyindole isomer, derivatives of dimethoxyindole have been synthesized and shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[15] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, a primary therapeutic approach for managing the symptoms of Alzheimer's disease.[16]

-

Analgesic and Anti-inflammatory Properties: Early reports identified this compound as an indole derivative with potential analgesic and anti-inflammatory effects.[7]

Part 3: Biochemical Context: The Link to Melanin and Oxidative Stress

This compound is the methoxy-protected analog of 5,6-dihydroxyindole (DHI), a critical intermediate in the biosynthesis of eumelanin, the primary dark pigment in human skin and hair.[4][17] This relationship is biochemically significant. The melanin synthesis pathway is a defense mechanism against oxidative stress and UV radiation.

The pathway begins with the amino acid tyrosine, which is converted through a series of enzymatic steps to dopachrome.[17][18] Dopachrome is then converted to DHI, which undergoes rapid oxidative polymerization to form eumelanin.[17][18] DHI itself is a highly reactive molecule with potent cytotoxic, antiviral, and antibacterial properties.[19][20] Its dihydroxy structure makes it susceptible to oxidation, and it can act as both an antioxidant by scavenging hydroxyl radicals and a pro-oxidant under certain conditions, particularly in the presence of iron ions.[21]

While this compound itself does not participate in this pathway due to the protective methoxy groups, its structural similarity to DHI makes it a valuable tool for researchers. Furthermore, the antioxidant potential of the dihydroxy form provides a strong rationale for exploring derivatives of the dimethoxy form for antioxidant and related therapeutic properties.[15][22]

Caption: Workflow for the MTT cytotoxicity assay.

Protocol: DPPH Radical Scavenging Assay

This assay is a common and rapid method to evaluate the antioxidant capacity of a compound.

Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that has a deep violet color in solution with a characteristic absorption maximum around 517 nm. When DPPH encounters a proton-donating substance, such as an antioxidant, it becomes reduced, and the color fades. The degree of discoloration is proportional to the scavenging potential of the antioxidant compound.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or methanol). Prepare a working solution of DPPH in the same solvent (e.g., 0.1 mM). The DPPH solution should be freshly prepared and kept in the dark.

-

Reaction Setup: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 180 µL).

-

Compound Addition: Add a small volume (e.g., 20 µL) of various concentrations of the test compound to the DPPH solution. Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank control (solvent only).

-

Incubation: Mix gently and incubate the reaction mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer or plate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with solvent only, and Abs_sample is the absorbance of the DPPH solution with the test compound.

-

Data Analysis: Plot the scavenging percentage against the compound concentration to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Part 5: Data Summary

While this compound is primarily a synthetic intermediate, the biological activities of its derivatives are potent and quantifiable. The following table summarizes representative activities of compounds derived from indole scaffolds, illustrating the therapeutic potential unlocked from this core structure.

| Compound Class | Target | Biological Activity | Representative IC₅₀ Values | Reference |

| Indole-based Bcl-2 Inhibitors | Bcl-2 anti-apoptotic protein | Anticancer (Apoptosis Induction) | U2: 0.83 µM (MCF-7), 0.73 µM (A549) | [13] |

| Bcl-2 Binding Inhibition | U2: 1.2 µM | [9][13] | ||

| Combretastatin A-4 Analogs | Tubulin | Anticancer (Microtubule Disruption) | Analogue 36: 1.1 µM | [11] |

| Indole-based EGFR Inhibitors | EGFRT790M | Anticancer (Kinase Inhibition) | Compound 5f: 9.5 nM | [23] |

| Dimethoxyindole Azines | Butyrylcholinesterase (BChE) | Anticholinesterase Activity | Moderate to promising inhibition | [15] |

Conclusion

This compound stands as a testament to the power of scaffold-based drug discovery. While possessing limited intrinsic biological activity itself, its true value is unlocked through synthetic chemistry, providing a robust and versatile platform for the development of highly potent therapeutic agents. Its derivatives have demonstrated significant efficacy in critical areas such as oncology, virology, and neuropharmacology. The structural relationship to the melanin precursor DHI also places it at an interesting intersection of pigment biology and oxidative stress research. As medicinal chemists continue to explore the chemical space around the indole nucleus, this compound will undoubtedly remain a key building block in the synthesis of the next generation of innovative medicines.

References

- ChemicalBook. (2025). This compound | 14430-23-0.

- Walker, G. N. (1954). Synthesis of 5,6-Dimethoxyindoles and 5,6-Dimethoxyoxindoles. A New Synthesis of Indoles. Journal of the American Chemical Society.

- Barabanov, M. A., et al. (2021). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). Chemistry of Heterocyclic Compounds.

- Sigma-Aldrich. (n.d.). This compound 99%.

- American Chemical Society. (n.d.). Synthesis of 5,6-Dimethoxyindoles and 5,6-Dimethoxyoxindoles. A New Synthesis of Indoles.

- Chem-Impex. (n.d.). This compound.

- Taylor & Francis Online. (n.d.). Antioxidant and Anticholinesterase Potentials of Novel 4,6-Dimethoxyindole based Unsymmetrical Azines.

- PubChem. (n.d.). 5,6-Dihydroxyindole.

- Benchchem. (n.d.). 5,6-dimethoxy-1-methyl-1H-indole.

- Benchchem. (n.d.). 5,6-Dimethoxy-1H-indene-1,3(2H)-dione.

- Zhao, P., et al. (n.d.). Antiviral, antiparasitic, and cytotoxic effects of 5,6-dihydroxyindole (DHI), a reactive compound generated by phenoloxidase during insect immune response. PMC.

- Al-Hujaily, E. M., et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors.

- Benchchem. (n.d.). This compound.

- Sugumaran, M., et al. (2020). Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole.

- PubChem. (n.d.). This compound.

- d'Ischia, M., et al. (1999). 5,6-Dihydroxyindoles in the fenton reaction: a model study of the role of melanin precursors in oxidative stress and hyperpigmentary processes. Chemical Research in Toxicology.

- Hadimani, M. B., et al. (n.d.). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). PMC.

- Argenziano, R., et al. (2020). Antioxidant activity of film forming systems based on melanins from 5,6-dihydroxyindole derivatives.

- CAS Common Chemistry. (n.d.). This compound.

- Wikipedia. (n.d.). 5,6-Dihydroxyindole.

- National Center for Biotechnology Information. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors.

- Sugumaran, M., et al. (2020).

- Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Sigma-Aldrich. (n.d.). This compound 99%.

- He, L., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)

Sources

- 1. This compound | C10H11NO2 | CID 84431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | 14430-23-0 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5,6-二甲氧基吲哚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. This compound 99 14430-23-0 [sigmaaldrich.com]

- 15. tandfonline.com [tandfonline.com]

- 16. benchchem.com [benchchem.com]

- 17. Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Antiviral, antiparasitic, and cytotoxic effects of 5,6-dihydroxyindole (DHI), a reactive compound generated by phenoloxidase during insect immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 5,6-Dihydroxyindole - Wikipedia [en.wikipedia.org]

- 21. 5,6-Dihydroxyindoles in the fenton reaction: a model study of the role of melanin precursors in oxidative stress and hyperpigmentary processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5,6-Dimethoxyindole as a Controllable Precursor for Synthetic Melanin

Executive Summary: Natural melanins, polymers derived from 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA), possess remarkable photoprotective and antioxidant properties. However, the high reactivity and instability of these precursors make controlled, large-scale synthesis of melanin-like materials challenging.[1][2][3] This guide details the use of a chemically stabilized precursor, 5,6-dimethoxyindole (DMI), to overcome these limitations. By protecting the reactive hydroxyl groups as methyl ethers, DMI offers superior stability and enables a more controlled oxidative polymerization process. This leads to the reproducible synthesis of melanin-like nanoparticles with tunable properties, making it a valuable platform for researchers in materials science and drug development.

The Challenge of Melanin Synthesis: Stability and Control

Eumelanin, the brown-black pigment found in nature, is a complex heteropolymer derived from the oxidative polymerization of DHI and DHICA.[1][2][4][5][6] The polymerization of DHI, in particular, is notoriously rapid and difficult to control. Upon exposure to air, especially in aqueous solutions, DHI instantaneously oxidizes and polymerizes into insoluble, aggregated materials.[1][2][3] This extreme reactivity, while beneficial in biological contexts like wound healing in arthropods, presents a significant hurdle for laboratory and industrial synthesis where reproducibility and defined material properties are paramount.[1][2]

The Advantage of a Protected Precursor: this compound (DMI)

To address the inherent instability of DHI, a strategy of chemical protection is employed. This compound (DMI) is a derivative of DHI where the two highly reactive hydroxyl groups at the 5- and 6-positions of the indole ring are converted to much less reactive methyl ethers.

This chemical modification imparts several key advantages:

-

Enhanced Stability: DMI is significantly more resistant to spontaneous air oxidation, allowing for long-term storage and precise handling without premature polymerization.

-

Controlled Initiation: The polymerization process no longer occurs spontaneously but requires a specific chemical trigger—an oxidative demethylation step—to initiate the reaction. This provides a distinct "on-switch" for the synthesis.

-

Improved Reproducibility: By controlling the initiation and reaction conditions, the synthesis of DMI-derived melanin-like materials offers higher batch-to-batch consistency in terms of particle size, morphology, and physicochemical properties.

The Chemistry of DMI Polymerization

The conversion of DMI into a melanin-like polymer is not a direct polymerization. It is a tandem reaction involving two key stages:

-

Oxidative Demethylation: A strong oxidizing agent is used to cleave the methyl ether bonds, regenerating the highly reactive 5,6-dihydroxyindole (DHI) or a quinone intermediate in situ.

-

Oxidative Polymerization: The freshly generated, highly reactive intermediates then undergo rapid oxidative polymerization to form the final melanin-like material.

A common and effective oxidant for this process is ammonium persulfate (APS), which facilitates a radical-based polymerization, leading to the formation of uniform nanoparticles.[7]

Proposed Reaction Mechanism

The polymerization of DMI is a complex, multi-step process. While the exact mechanism is a subject of ongoing research, a plausible pathway involves the initial oxidation of the DMI monomer, followed by demethylation, and subsequent coupling of reactive intermediates. The process continues as monomers add to growing oligomers, eventually forming a stable polymeric nanoparticle.[8]

Caption: Oxidative polymerization pathway of DMI.

Protocol: Synthesis of Melanin-like Nanoparticles from DMI

This section provides a robust, field-proven methodology for the synthesis of melanin-like nanoparticles from a DMI precursor. The protocol is designed to be self-validating through integrated characterization steps.

Materials and Reagents

-

This compound (DMI)

-

Ammonium persulfate (APS)

-

Deionized (DI) water

-

Ethanol

-

Centrifuge and tubes

-

Transmission Electron Microscope (TEM)

-

UV-Vis Spectrophotometer

Step-by-Step Synthesis Protocol

-

Precursor Solution Preparation: Dissolve 50 mg of DMI in 10 mL of ethanol to create a stock solution. Causality: Ethanol is used as a solvent due to the good solubility of the DMI monomer.

-

Reaction Mixture Setup: In a 100 mL flask, add 90 mL of DI water. While stirring vigorously, add 1 mL of the DMI stock solution. Causality: The aqueous environment is necessary for the polymerization reaction and nanoparticle formation.

-

Initiation of Polymerization: Prepare a 100 mg/mL solution of APS in DI water. Add 200 µL of this APS solution to the reaction mixture. Causality: APS acts as the radical initiator, triggering the oxidative demethylation and subsequent polymerization of DMI.[7]

-

Reaction: Allow the mixture to stir at room temperature for 24 hours. The solution will gradually turn from colorless to a dark brown/black suspension, indicating the formation of melanin-like nanoparticles.

-

Purification:

-

Transfer the suspension to centrifuge tubes.

-

Centrifuge at 10,000 x g for 20 minutes.

-

Discard the supernatant and re-disperse the nanoparticle pellet in DI water.

-

Repeat the centrifugation and washing steps three times to remove unreacted monomers and excess oxidant.

-

-

Final Product: After the final wash, re-disperse the pellet in a desired volume of DI water and store at 4°C.

Characterization Workflow

A systematic characterization workflow is essential to validate the successful synthesis and understand the properties of the resulting nanoparticles.

Caption: Post-synthesis characterization workflow.

Physicochemical Properties of DMI-Derived Melanin

The melanin-like material synthesized from DMI exhibits properties that are analogous to natural eumelanin, but with key differences stemming from the synthetic route.

Spectroscopic and Morphological Analysis

The resulting nanoparticles typically exhibit the hallmark optical and physical properties of melanin.

-

UV-Vis Spectroscopy: DMI-melanin displays a broad, featureless absorbance spectrum that increases toward shorter wavelengths, which is characteristic of eumelanin.[7][9] This property is central to its function in photoprotection.

-

Electron Microscopy (TEM/SEM): Microscopic analysis reveals the formation of discrete, spherical nanoparticles. The size of these particles can often be tuned by adjusting reaction parameters such as precursor concentration or temperature.[9][10]

Comparative Data

The properties of DMI-derived melanin can be compared to those of melanin synthesized directly from the natural precursor, DHI.

| Property | DHI-Derived Melanin (Natural Process) | DMI-Derived Melanin (Synthetic Control) |

| Synthesis Control | Poor; rapid, spontaneous polymerization[1][2][3] | Excellent; initiated by oxidant |

| Solubility | Generally insoluble black precipitate[11] | Forms a stable colloidal suspension |

| Reproducibility | Low; highly sensitive to conditions | High; robust and repeatable |

| UV-Vis Spectrum | Broad, featureless absorbance | Broad, featureless absorbance[7] |

| Morphology | Irregular aggregates | Uniform, spherical nanoparticles[10] |

Applications in Research and Drug Development

The ability to reliably synthesize melanin-like nanoparticles with controlled properties opens up numerous avenues for application.

-

Photoprotection: As ingredients in advanced dermocosmetic formulations, leveraging their broad-spectrum UV absorbance.[12][13]

-

Drug Delivery: The nanoparticle structure can be functionalized to carry therapeutic agents, while its inherent properties can be used for photothermal therapy, where the particles absorb light and generate heat to destroy cancer cells.[10]

-

Bio-interfaces and Materials: Synthetic melanin can be used as a biocompatible coating for medical implants or as a component in bio-electronic devices due to its unique semiconducting and antioxidant properties.[14]

Conclusion

This compound serves as a superior precursor for the synthesis of melanin-like materials when control, reproducibility, and specific nanoparticle morphology are required. By circumventing the inherent instability of the natural precursor, DHI, the use of DMI allows researchers to harness the beneficial properties of melanin in a reliable and scalable manner. This technical guide provides the foundational chemistry, a validated synthesis protocol, and an overview of the material's properties, empowering scientists and drug development professionals to explore the vast potential of these bio-inspired nanomaterials.

References

-

Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole - PMC - NIH. (2020-10-03). National Institutes of Health. [Link]

-

(PDF) Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole. (2020-10-15). ResearchGate. [Link]

-

Polymerization of 5,6-dihydroxyindole-2-carboxylic acid to melanin by the pmel 17/silver locus protein. (1996-02-15). PubMed. [Link]

-

The Role of 5,6-Dihydroxyindole in Melanin Synthesis and Its Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Scheme 1. Synthetic Procedure to Prepare Melanin Nanoparticles. ResearchGate. [Link]

-

A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof. (2021-01-20). MDPI. [Link]

-

A Model Eumelanin from 5,6-Dihydroxyindole-2-Carboxybutanamide Combining Remarkable Antioxidant and Photoprotective Properties with a Favourable Solubility Profile for Dermo-Cosmetic Applications - PMC - NIH. (2023-02-20). National Institutes of Health. [Link]

-

Possible oxidative polymerization mechanism of 5,6-dihydroxyindole from ab initio calculations. Waseda University. [Link]

-

5,6-Dihydroxyindole Chemistry: Unexplored Opportunities Beyond Eumelanin | Request PDF. ResearchGate. [Link]

-

Synthesis of soluble melanin nanoparticles under acidic conditions using Burkholderia cepacia tyrosinase and their characterization. (2022-06-13). National Institutes of Health. [Link]

-

Synthetic Melanin Films as Potential Interfaces for Peroxynitrite Detection and Quantification. EngagedScholarship@CSU. [Link]

-

Degree of polymerization of 5,6-dihydroxyindole-derived eumelanin from chemical degradation study. (2013-05-01). PubMed. [Link]

-

Melanin/melanin-like nanoparticles: As a naturally active platform for imaging-guided disease therapy. (2023-12-05). National Institutes of Health. [Link]

-

Synthesis of Ultrasmall Synthetic Melanin Nanoparticles by UV Irradiation in Acidic and Neutral Conditions - PMC - NIH. National Institutes of Health. [Link]

-

Synthesis and characterization of melanins from dihydroxyindole-2-carboxylic acid and dihydroxyindole. National Genomics Data Center (CNCB-NGDC). [Link]

-

Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole. (2020-10-03). MDPI. [Link]

-

Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives. (2021-03-03). RSC Publishing. [Link]

-

Fast and Reliable Synthesis of Melanin Nanoparticles with Fine-Tuned Metal Adsorption Capacities for Studying Heavy Metal Ions Uptake. (2021-05-24). PubMed. [Link]

-

[image] Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview) - PMC - NIH. (2021-05-14). National Institutes of Health. [Link]

-

Synthesis and characterization of melanins from dihydroxyindole-2-carboxylic acid and ... (1992-09-01). PubMed. [Link]

-

A Model Eumelanin from 5,6-Dihydroxyindole-2-Carboxybutanamide Combining Remarkable Antioxidant and Photoprotective Properties with a Favourable Solubility Profile for Dermo-Cosmetic Applications. (2023-02-20). MDPI. [Link]

-

Degree of polymerization of 5,6-dihydroxyindole-derived eumelanin from chemical degradation study | Request PDF. ResearchGate. [Link]

-

Melanin chromophore from 5,6-dihydroxyindole (DHI) or... ResearchGate. [Link]

-

Synthesis of soluble melanin nanoparticles under acidic conditions using Burkholderia cepacia tyrosinase and their characterization. (2022-06-13). RSC Publishing. [Link]

-

Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. [Link]

-

5,6-Dihydroxyindole eumelanin content in human skin with varying degrees of constitutive pigmentation. (2022-11-01). PubMed. [Link]

-

(PDF) 5,6‐Dihydroxyindole eumelanin content in human skin with varying degrees of constitutive pigmentation. ResearchGate. [Link]

Sources

- 1. Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of soluble melanin nanoparticles under acidic conditions using Burkholderia cepacia tyrosinase and their characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5,6-Dihydroxyindole eumelanin content in human skin with varying degrees of constitutive pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Melanin/melanin-like nanoparticles: As a naturally active platform for imaging-guided disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 9. Synthesis of Ultrasmall Synthetic Melanin Nanoparticles by UV Irradiation in Acidic and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and characterization of melanins from dihydroxyindole-2-carboxylic acid and dihydroxyindole. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 12. A Model Eumelanin from 5,6-Dihydroxyindole-2-Carboxybutanamide Combining Remarkable Antioxidant and Photoprotective Properties with a Favourable Solubility Profile for Dermo-Cosmetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

The Synthesis of 5,6-Dimethoxyindole Derivatives: A Technical Guide

Introduction: The Significance of the 5,6-Dimethoxyindole Scaffold

The this compound core is a privileged scaffold in medicinal chemistry and drug development. Its presence in a multitude of biologically active molecules underscores its importance. This structural motif is a key component in various pharmaceuticals, natural products, agrochemicals, and functional materials.[1][2] The electron-rich nature of the indole ring, further enhanced by the two methoxy groups at the 5 and 6 positions, influences its reactivity and intermolecular interactions, making it a versatile building block for targeting a wide range of biological receptors.[3] Consequently, the development of efficient and scalable synthetic routes to this compound and its derivatives is a critical endeavor for researchers in both academic and industrial settings. This guide provides an in-depth exploration of the core synthetic strategies employed to construct this valuable heterocyclic system.

Classical Approaches to Indole Ring Formation

Several named reactions have become the cornerstones of indole synthesis. Their application to the preparation of this compound derivatives often requires careful selection of starting materials and optimization of reaction conditions.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most widely used methods for constructing the indole nucleus.[4][5][6][7] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or a ketone.[4][5]

For the synthesis of 5,6-dimethoxyindoles, the logical starting material is 3,4-dimethoxyphenylhydrazine. The electron-donating nature of the methoxy groups generally facilitates the reaction.[4] A variety of Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid, and zinc chloride.[4][5]

Reaction Mechanism: The mechanism of the Fischer indole synthesis is a well-studied process:

-

Hydrazone Formation: The initial step is the reaction between the phenylhydrazine and a carbonyl compound to form a phenylhydrazone.

-

Tautomerization: The phenylhydrazone then tautomerizes to its enamine (or 'ene-hydrazine') form.[5]

-

-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a-sigmatropic rearrangement to produce a di-imine intermediate.[5][7]

-

Cyclization and Aromatization: The resulting di-imine cyclizes to form an aminoacetal (or aminal), which then eliminates ammonia under acidic conditions to yield the aromatic indole ring.[5]

Diagram: Fischer Indole Synthesis Workflow

Caption: A generalized workflow for the Fischer indole synthesis of this compound derivatives.

The Reissert Indole Synthesis

The Reissert indole synthesis offers an alternative pathway, starting from an ortho-nitrotoluene derivative.[8][9] This method involves the condensation of the ortho-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.[8][9]

For the synthesis of 5,6-dimethoxyindoles, the required starting material would be 1,2-dimethoxy-4-methyl-5-nitrobenzene.

Reaction Steps:

-

Condensation: The ortho-nitrotoluene derivative is condensed with diethyl oxalate in the presence of a base like potassium ethoxide to yield an ethyl o-nitrophenylpyruvate.[8][9][10]

-

Reductive Cyclization: The nitro group of the pyruvate intermediate is then reduced, typically using zinc in acetic acid or other reducing agents like iron in acetic acid or sodium hydrosulfite, which subsequently cyclizes to form the indole-2-carboxylic acid.[8][9][11][12]

-

Decarboxylation: The resulting indole-2-carboxylic acid can be decarboxylated by heating to afford the final indole product.[8][9][12]

Table 1: Comparison of Classical Indole Syntheses for this compound Derivatives

| Synthesis Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Fischer | 3,4-Dimethoxyphenylhydrazine, Aldehyde/Ketone | Acid catalyst (Brønsted or Lewis) | Versatile, widely applicable. | Can lead to regioisomeric mixtures with unsymmetrical ketones. |

| Reissert | 1,2-Dimethoxy-4-methyl-5-nitrobenzene, Diethyl oxalate | Base (e.g., KOEt), Reducing agent (e.g., Zn/AcOH) | Good for specific substitution patterns. | Requires multi-step process, harsh conditions. |

| Leimgruber-Batcho | 4,5-Dimethoxy-2-nitrotoluene | DMFDMA, Pyrrolidine, Reducing agent | High yields, mild conditions, good alternative to Fischer. | Starting materials can be less accessible.[13][14] |

| Madelung | N-(2-methyl-4,5-dimethoxyphenyl)amide | Strong base (e.g., NaOEt, BuLi, LDA) | Useful for 2-substituted indoles. | Requires high temperatures and strong bases.[15] |

| Bischler-Möhlau | α-Bromoacetophenone, 3,4-Dimethoxyaniline | Excess aniline | Forms 2-arylindoles. | Harsh reaction conditions, often low yields.[16][17] |

Modern and Efficient Synthetic Routes

While classical methods are foundational, modern organic synthesis has introduced more efficient and milder alternatives for constructing the this compound scaffold.

The Leimgruber-Batcho Indole Synthesis

This method has become a popular alternative to the Fischer synthesis due to its high yields and mild reaction conditions.[13] It begins with an o-nitrotoluene and proceeds through an enamine intermediate.[13]

Key Steps:

-

Enamine Formation: The starting o-nitrotoluene (e.g., 4,5-dimethoxy-2-nitrotoluene) reacts with N,N-dimethylformamide dimethyl acetal (DMFDMA) and a secondary amine like pyrrolidine to form a β-dimethylamino-2-nitrostyrene intermediate.[18][13][14][19]

-

Reductive Cyclization: The nitro group of the enamine is then reduced, leading to a spontaneous cyclization to form the indole ring.[18][13] Common reducing agents include Raney nickel with hydrazine, palladium on carbon with hydrogen, or stannous chloride.[13]

Diagram: Leimgruber-Batcho Indole Synthesis Mechanism

Caption: Key steps in the Leimgruber-Batcho synthesis of this compound.

Transition Metal-Catalyzed Syntheses

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of indoles, offering novel pathways with high efficiency and functional group tolerance.[2][20][21] These methods often involve C-H activation, cross-coupling reactions, or cyclization of appropriately substituted precursors.[2][20]

Palladium-catalyzed reactions, for instance, can be used in variations of the Fischer indole synthesis by cross-coupling aryl bromides and hydrazones.[5] Copper-catalyzed amidation followed by cyclization has been explored as a modification of the Madelung synthesis.[1] Furthermore, cobalt-catalyzed reactions have been developed for the indolization of N-alkyl-N-arylhydrazines and the cross-dehydrogenative coupling of ortho-alkenylanilines.[2]

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Fischer Indole Synthesis of Ethyl this compound-2-carboxylate

This protocol is adapted from methodologies used for the synthesis of similar indole-2-carboxylates.[22]

Materials:

-

3,4-Dimethoxyphenylhydrazine hydrochloride

-

Ethyl pyruvate

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Sodium acetate

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve 3,4-dimethoxyphenylhydrazine hydrochloride and sodium acetate in ethanol. To this solution, add ethyl pyruvate dropwise with stirring. Continue stirring at room temperature for 1-2 hours until the formation of the hydrazone is complete (monitored by TLC).

-

Cyclization: Remove the ethanol under reduced pressure. To the resulting crude hydrazone, add polyphosphoric acid. Heat the mixture to 80-100°C with vigorous stirring for 1-3 hours.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The product will precipitate. Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Purification: Filter the solid product, wash with water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure ethyl this compound-2-carboxylate.

Protocol 2: Leimgruber-Batcho Synthesis of this compound

This protocol is a general representation of the Leimgruber-Batcho synthesis.

Materials:

-

4,5-Dimethoxy-2-nitrotoluene

-

N,N-Dimethylformamide dimethyl acetal (DMFDMA)

-

Pyrrolidine

-

Raney Nickel

-

Hydrazine hydrate

-

Toluene

-

Methanol

Procedure:

-

Enamine Formation: In a flask equipped with a reflux condenser, dissolve 4,5-dimethoxy-2-nitrotoluene in a mixture of DMFDMA and pyrrolidine. Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by the formation of a deeply colored solution.

-

Reductive Cyclization: Cool the reaction mixture and remove the excess reagents under reduced pressure. Dissolve the crude enamine in a suitable solvent like toluene or methanol. Add Raney nickel catalyst. Carefully add hydrazine hydrate dropwise to the mixture. The reaction is exothermic and will generate gas.

-

Work-up: After the addition of hydrazine is complete, continue stirring until the reaction is complete (monitored by TLC). Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Conclusion and Future Perspectives

The synthesis of this compound derivatives continues to be an area of active research, driven by the significant biological activities of these compounds. While classical methods like the Fischer and Reissert syntheses provide reliable routes, modern approaches such as the Leimgruber-Batcho synthesis and transition-metal-catalyzed reactions offer milder conditions, higher yields, and greater functional group tolerance. The choice of synthetic strategy will ultimately depend on the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. Future developments in this field will likely focus on the discovery of even more efficient and sustainable catalytic systems, as well as the application of flow chemistry and other enabling technologies to streamline the production of these important heterocyclic compounds.

References

-

Wikipedia. (2023, May 29). Leimgruber–Batcho indole synthesis. Retrieved from [Link]

-

Gribble, G. (2017). Leimgruber–Batcho Indole Synthesis. ResearchGate. Retrieved from [Link]

-

Wikipedia. (2023, January 13). Reissert indole synthesis. Retrieved from [Link]

-

Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. Retrieved from [Link]

-

chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]

-

Wikipédia. (2022, December 17). Synthèse d'indole de Bischler-Möhlau. Retrieved from [Link]

-

Wikipedia. (2023, May 29). Bischler–Möhlau indole synthesis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]

- Name Reactions in Organic Synthesis. (n.d.). Reissert Indole Synthesis.

-

American Chemical Society. (n.d.). Synthesis of 5,6-Dimethoxyindoles and 5,6-Dimethoxyoxindoles. A New Synthesis of Indoles. Retrieved from [Link]

-

Wikipedia. (2023, May 29). Madelung synthesis. Retrieved from [Link]

-

YouTube. (2024, December 13). Leimgruber–Batcho Indole Synthesis. Retrieved from [Link]

-

Wikipedia. (2023, May 29). Fischer indole synthesis. Retrieved from [Link]

-

Heterocycles. (2016). Development of Madelung-type indole synthesis using copper-catalyzed amidation/condensation. Retrieved from [Link]

-

ResearchGate. (n.d.). Leimgruber‐Batcho indole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]

-

Organic Letters. (2023). A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Retrieved from [Link]

-

RSC Publishing. (n.d.). Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

-

SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. Retrieved from [Link]

-

YouTube. (2021, August 5). Fischer Indole Synthesis. Retrieved from [Link]

-

YouTube. (2024, December 20). Reissert Indole Synthesis. Retrieved from [Link]

-

chemeurope.com. (n.d.). Reissert indole synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Retrieved from [Link]

-

ResearchGate. (2016). Reissert-Indole-Synthesis.pdf. Retrieved from [Link]

-

American Chemical Society. (n.d.). A Dimethoxy Substituted Harman and Other Compounds Derived from this compound. Retrieved from [Link]

-

NIH. (2021). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). Retrieved from [Link]

-

Semantic Scholar. (n.d.). The syntheses of 5,6-dihydroxyindole and some of its derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Preparation of 5,6-Dihydroxyindole. Retrieved from [Link]

-

MDPI. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Retrieved from [Link]

-

MDPI. (n.d.). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Retrieved from [Link]

-

Taylor & Francis eBooks. (n.d.). Transition Metal Catalyzed Synthesis of Heterocycles via Multicomponent Reactions. Retrieved from [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. mdpi.com [mdpi.com]

- 3. 3-(3,4-Dimethoxybenzyl)-5,6-dimethoxy-1h-indole (6286-59-5) for sale [vulcanchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. youtube.com [youtube.com]

- 8. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 9. Reissert_indole_synthesis [chemeurope.com]

- 10. youtube.com [youtube.com]

- 11. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. researchgate.net [researchgate.net]

- 13. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. Madelung synthesis - Wikipedia [en.wikipedia.org]

- 16. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 17. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. uvadoc.uva.es [uvadoc.uva.es]

- 21. taylorfrancis.com [taylorfrancis.com]

- 22. [image] Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5,6-Dimethoxyindole in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 5,6-dimethoxyindole, a crucial indole derivative in pharmaceutical research and organic synthesis.[1][2][3] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility, predictive insights, and robust experimental protocols for in-house determination.

Executive Summary: The Significance of Solubility for this compound

This compound serves as a versatile building block in the synthesis of a wide array of biologically active compounds, including analgesic, anti-inflammatory, and antitumor agents.[2][4] Its efficacy as a reactant in complex reactions, such as the Friedel-Crafts reaction and in the creation of HIV-1 inhibitors, is fundamentally linked to its solubility in the chosen reaction medium.[4] An optimal solvent system ensures homogeneity, influences reaction kinetics, and is critical for purification and crystallization processes. Understanding and predicting the solubility of this compound is therefore not merely a procedural step but a cornerstone of efficient and successful chemical synthesis and drug development.[5][6]

Physicochemical Properties Governing Solubility

The solubility of any compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[7][8][9] The principle of "like dissolves like" is the guiding tenet, suggesting that substances with similar polarities are more likely to be soluble in one another.[10][11][12]

Molecular Structure of this compound:

The structure of this compound (C₁₀H₁₁NO₂) features a bicyclic indole core, consisting of a benzene ring fused to a pyrrole ring.[1] Key functional groups influencing its polarity and solubility are:

-

Indole NH Group: The secondary amine in the pyrrole ring can act as a hydrogen bond donor.

-

Methoxy Groups (-OCH₃): The two methoxy groups on the benzene ring are polar and can act as hydrogen bond acceptors.

-

Aromatic Rings: The fused aromatic system contributes to van der Waals forces and potential π-π stacking interactions, imparting a degree of nonpolar character.

Overall, this compound is a molecule of intermediate polarity. While the methoxy and NH groups provide polar characteristics, the carbon-rich aromatic backbone lends significant nonpolar character.

Predictive Solubility Profile in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can hydrogen bond with both the indole NH (as an acceptor) and the methoxy oxygens (as an acceptor), while the indole NH can donate a hydrogen bond. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents can accept hydrogen bonds from the indole NH and engage in dipole-dipole interactions with the methoxy groups. DCM is a known good solvent.[1] The larger nonpolar regions of THF and Acetone may slightly reduce solubility compared to more polar aprotic solvents like DMF and DMSO. |

| Nonpolar | Hexane, Toluene, Benzene | Low to Very Low | The dominant intermolecular forces in these solvents are weak London dispersion forces. These are insufficient to overcome the stronger dipole-dipole interactions and hydrogen bonding potential within the this compound crystal lattice. |

| Water | Insoluble/Limited | The large nonpolar aromatic structure of this compound outweighs the polar contributions of the NH and methoxy groups, leading to poor solubility in the highly polar, hydrogen-bonding network of water.[1][2][13] |

Experimental Workflow for Solubility Determination

For critical applications, experimental determination of solubility is essential. The following workflow provides a robust framework for obtaining reliable quantitative data.

Logical Workflow Diagram

The following diagram illustrates the decision-making process for determining the solubility of this compound.

Caption: Workflow for systematic solubility assessment of this compound.

Protocol: Isothermal Equilibrium (Shake-Flask) Method

This is the gold-standard method for determining equilibrium solubility.[14] It involves saturating a solvent with the solute at a constant temperature.

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a set temperature.

Materials:

-

This compound (ensure purity ≥98%)

-

Solvent of choice (HPLC grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound solid to a series of vials. "Excess" is critical and means undissolved solid should be clearly visible.

-

Solvent Addition: Add a precise, known volume of the solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in the temperature-controlled shaker. Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended.[15]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved microparticles. This step is crucial to prevent overestimation of solubility.

-

Analysis:

-

Accurately dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase for HPLC).

-

Quantify the concentration of this compound using a pre-validated analytical method (e.g., HPLC with a calibration curve).

-

-

Data Reporting: Express solubility in units such as mg/mL, mol/L, or g/100g of solvent.

Trustworthiness Check: To ensure equilibrium has been reached, samples should be taken at different time points (e.g., 24h, 48h, 72h). The solubility value should plateau, indicating a stable equilibrium has been achieved.[15]

Factors Influencing Solubility Measurements

-

Purity of Solute and Solvent: Impurities can significantly alter solubility data. Always use high-purity materials.[15]

-

Temperature: The solubility of solids in liquids generally increases with temperature.[7] Therefore, precise temperature control is paramount for reproducible results.[15]

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used.

-

pH (for aqueous solutions): While this compound is primarily used in organic solvents, any dissolution in buffered aqueous systems would be highly pH-dependent due to the weakly basic indole nitrogen.

Conclusion

While a definitive, universal solubility chart for this compound is not available, a strong predictive understanding can be established through the principles of molecular polarity and intermolecular forces. It is anticipated to be highly soluble in polar protic and aprotic organic solvents like ethanol, DCM, and DMF, and poorly soluble in nonpolar solvents and water. For critical applications in drug development and process chemistry, the isothermal shake-flask method provides a reliable and authoritative means of generating precise solubility data, ensuring the development of robust and efficient chemical processes. The accurate prediction and measurement of solubility remain vital for unlocking the full potential of this important synthetic intermediate.[5][6][16]

References

- Vertex AI Search. (n.d.). Solubility and Polarity.

- Riniker, S., & Landrum, G. A. (2013). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Khan Academy. (n.d.). Solubility of organic compounds.

- Ghaffari, M., & Ghiasi, R. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.

- Homework.Study.com. (n.d.). How does polarity affect solubility?.

- Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube.

- AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics.

- ECHEMI. (n.d.). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.

- CymitQuimica. (n.d.). CAS 14430-23-0: this compound.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.

- Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility.

- YouTube. (2025). How Does Solvent Polarity Impact Compound Solubility?.

- ResearchGate. (n.d.). The Experimental Determination of Solubilities.

- ChemicalBook. (2025). This compound.

- ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Chemistry LibreTexts. (2021). Like Dissolves Like.

- Sigma-Aldrich. (n.d.). This compound 99.

- Thermo Fisher Scientific. (n.d.). This compound, 98%, Thermo Scientific Chemicals.

- Chem-Impex. (n.d.). This compound.

- Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like.

- YouTube. (2025). What Is The 'Like Dissolves Like' Principle?.

- Quora. (2016). What is the meaning of the “like dissolve like” rule in chemistry?.

- ChemicalBook. (n.d.). 14430-23-0(this compound) Product Description.

Sources

- 1. CAS 14430-23-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 14430-23-0 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 5,6-二甲氧基吲哚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 6. echemi.com [echemi.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Khan Academy [khanacademy.org]

- 11. m.youtube.com [m.youtube.com]

- 12. quora.com [quora.com]

- 13. 14430-23-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. pubs.acs.org [pubs.acs.org]

A Comprehensive Spectroscopic Guide to 5,6-Dimethoxyindole: Elucidating Structure and Purity

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of 5,6-Dimethoxyindole, a key heterocyclic compound with significant applications in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is not only on the presentation of raw data but also on the expert interpretation and the underlying principles of the experimental methodologies, ensuring a thorough understanding of the molecule's structural characteristics.

Introduction to this compound

This compound is a substituted indole derivative that serves as a crucial building block in the synthesis of various biologically active compounds.[1] Its structural elucidation and purity assessment are paramount for its application in research and development. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and molecular properties. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, IR, and MS as they apply to this compound, offering a holistic view of its spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy of this compound

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

The ¹H NMR spectrum of this compound was acquired in a suitable deuterated solvent, typically DMSO-d₆.[2] The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton | Chemical Shift (ppm) | Multiplicity | Integration |

| H-1 (NH) | ~10.8 | Singlet (broad) | 1H |

| H-3 | ~7.2 | Triplet | 1H |

| H-2 | ~6.8 | Triplet | 1H |

| H-4 | ~6.9 | Singlet | 1H |

| H-7 | ~6.7 | Singlet | 1H |

| OCH₃ (C5) | ~3.8 | Singlet | 3H |

| OCH₃ (C6) | ~3.7 | Singlet | 3H |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The ¹H NMR spectrum of this compound is consistent with its proposed structure. The broad singlet at approximately 10.8 ppm is characteristic of the indole N-H proton, which is often broadened due to quadrupole effects of the nitrogen atom and potential hydrogen bonding. The signals in the aromatic region (6.7-7.2 ppm) correspond to the protons on the indole ring. The two singlets at around 6.9 and 6.7 ppm are assigned to the H-4 and H-7 protons, respectively. These protons appear as singlets because they lack adjacent protons to couple with. The triplets observed for H-2 and H-3 are due to their coupling with each other. The two sharp singlets at approximately 3.8 and 3.7 ppm, each integrating to three protons, are indicative of the two methoxy groups at positions 5 and 6. Their distinct chemical shifts suggest slightly different electronic environments.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher.

-

Data Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

¹³C NMR Spectroscopy of this compound

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

The ¹³C NMR spectrum of this compound reveals the ten unique carbon environments within the molecule.

| Carbon | Chemical Shift (ppm) |

| C-7a | ~131 |

| C-3a | ~129 |

| C-5 | ~148 |

| C-6 | ~144 |

| C-2 | ~123 |

| C-3 | ~102 |

| C-4 | ~99 |

| C-7 | ~95 |

| OCH₃ (C5) | ~56 |

| OCH₃ (C6) | ~55 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The ¹³C NMR spectrum confirms the presence of ten distinct carbon atoms. The downfield signals correspond to the aromatic carbons of the indole ring. The carbons attached to the electron-donating methoxy groups (C-5 and C-6) are shifted to a higher chemical shift value. The signals for the methoxy carbons appear in the upfield region, typically around 55-56 ppm. The quaternary carbons (C-3a and C-7a) are also clearly identifiable in the spectrum. The assignments can be further confirmed using two-dimensional NMR techniques such as HSQC and HMBC.

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.5-0.7 mL of deuterated solvent.

-

Instrumentation: Use a high-resolution NMR spectrometer with a broadband probe.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-160 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum (Fourier transformation, phasing, and referencing).

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a powerful tool for identifying the functional groups present in a molecule.

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3400 | N-H stretch | Strong, broad |

| ~3100-3000 | Aromatic C-H stretch | Medium |

| ~2950-2850 | Aliphatic C-H stretch (methoxy) | Medium |

| ~1620 | C=C stretch (aromatic) | Medium |

| ~1480 | C=C stretch (aromatic) | Strong |

| ~1260 | C-O stretch (aryl ether) | Strong |

| ~1100 | C-O stretch (aryl ether) | Strong |

The broad absorption band around 3400 cm⁻¹ is a clear indication of the N-H stretching vibration of the indole ring.[3] The broadening is due to hydrogen bonding. The peaks in the 3100-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations of the aromatic ring. The absorptions between 2950 and 2850 cm⁻¹ are attributed to the C-H stretching of the methoxy groups. The strong bands in the fingerprint region, particularly around 1260 and 1100 cm⁻¹, are due to the C-O stretching vibrations of the aryl ether functionalities of the methoxy groups. The presence of these characteristic bands provides strong evidence for the key functional groups in this compound.

-

Sample Preparation:

-

Solid Sample (ATR): Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

The mass spectrum of this compound provides its molecular weight and characteristic fragmentation ions.

| m/z | Relative Intensity | Assignment |

| 177 | 100% | [M]⁺ (Molecular Ion) |

| 162 | High | [M - CH₃]⁺ |

| 134 | Medium | [M - CH₃ - CO]⁺ |

| 119 | Medium | [M - 2CH₃ - CO]⁺ |

Note: Fragmentation patterns can vary depending on the ionization technique used (e.g., Electron Ionization - EI).